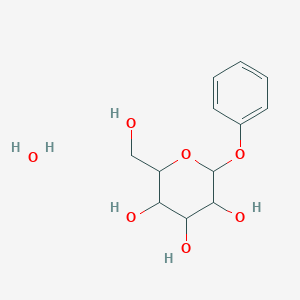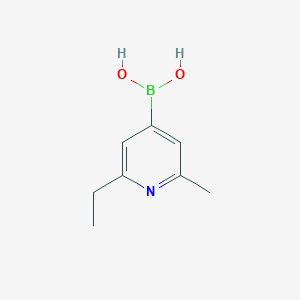![molecular formula C21H15F6N3O3 B12501513 (5E)-5-(1-{[4-(trifluoromethyl)benzyl]amino}ethylidene)-1-[4-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12501513.png)
(5E)-5-(1-{[4-(trifluoromethyl)benzyl]amino}ethylidene)-1-[4-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a diazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane ring and the introduction of trifluoromethyl groups. Common synthetic routes may involve the use of reagents such as trifluoromethyl iodide and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
(5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: The compound can be used in the development of new materials with specific properties, such as high stability or reactivity.
作用機序
The mechanism by which (5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to (5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione include other diazinane derivatives and compounds with trifluoromethyl groups. Examples include:
- 1,3-diazinane-2,4,6-trione derivatives
- Trifluoromethyl-substituted aromatic compounds
Uniqueness
The uniqueness of (5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. These properties make it valuable for various applications, particularly in fields requiring high stability and reactivity.
特性
分子式 |
C21H15F6N3O3 |
|---|---|
分子量 |
471.4 g/mol |
IUPAC名 |
6-hydroxy-5-[C-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]carbonimidoyl]-1-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15F6N3O3/c1-11(28-10-12-2-4-13(5-3-12)20(22,23)24)16-17(31)29-19(33)30(18(16)32)15-8-6-14(7-9-15)21(25,26)27/h2-9,32H,10H2,1H3,(H,29,31,33) |
InChIキー |
TUJGJRKKQLDCON-UHFFFAOYSA-N |
正規SMILES |
CC(=NCC1=CC=C(C=C1)C(F)(F)F)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501433.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-hydroxyacetic acid](/img/structure/B12501438.png)
![2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide](/img/structure/B12501443.png)
![Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501448.png)
![N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12501450.png)
![1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501458.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12501462.png)

![2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12501468.png)
![N-[4-(glycylamino)phenyl]furan-2-carboxamide](/img/structure/B12501474.png)

![Tert-butyl 3-[(4-fluorophenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B12501488.png)
![N-cyclohexyl-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B12501493.png)
